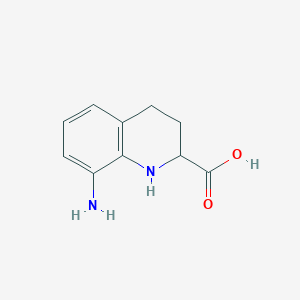

8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Beschreibung

8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (hereafter referred to as 8-ATHQ-2-COOH) is a conformationally constrained bicyclic compound featuring a tetrahydroquinoline scaffold with an amino group at position 8 and a carboxylic acid at position 2. The compound is of interest in medicinal chemistry due to its structural similarity to amino acids like phenylalanine (Phe) and pipecolic acid, which are critical in peptide and receptor design . Its derivatives, such as ethyl esters (e.g., CAS 1134594-76-5), have been synthesized for improved bioavailability and further functionalization .

Eigenschaften

IUPAC Name |

8-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-3,8,12H,4-5,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAXPFZIKBDPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701216124 | |

| Record name | 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136906-30-3 | |

| Record name | 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136906-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amino acid derivative, followed by cyclization under acidic conditions . Another approach involves the reduction of quinoline derivatives, followed by functional group transformations to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation, catalytic reduction, and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include substituted tetrahydroquinolines, quinoline derivatives, and various functionalized heterocycles .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

One of the primary applications of THQCA is in the field of neuroprotection. Research has shown that derivatives of tetrahydroquinoline compounds can act as antagonists at the NMDA receptor complex, which is crucial in preventing excitotoxicity associated with various neurodegenerative diseases.

- Mechanism of Action : THQCA and its derivatives inhibit excitatory amino acids' effects on the NMDA receptor complex. This action is particularly beneficial in treating conditions such as Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders .

Case Study: Neuroprotective Efficacy

In a study examining the neuroprotective effects of THQCA in murine models, it was found that administration led to a significant reduction in neuronal damage following induced ischemia. The compound demonstrated a protective effect against NMDA-induced convulsions, indicating its potential for therapeutic use in stroke and neurodegenerative diseases .

Synthesis of Bioactive Compounds

THQCA serves as a versatile building block in organic synthesis, particularly for creating bioactive compounds.

- Synthesis of α-Aminophosphonic Acids : Recent research highlighted an efficient methodology for synthesizing α-aminophosphonic acids using THQCA as a precursor. This class of compounds has garnered interest due to their biological activities, including anti-tumor and anti-viral properties .

Data Table: Synthesis Efficiency

| Compound Type | Yield (%) | Methodology Used |

|---|---|---|

| α-Aminophosphonic Acids | 62 | N-acyliminium ion strategy |

| Tetrahydroisoquinoline Derivatives | 91 | Benzyl chloroformate activation |

Pharmaceutical Applications

THQCA derivatives have been explored for their therapeutic potential in various medical conditions.

- Antagonistic Activity : The (+) enantiomer of THQCA has been shown to exhibit potent antagonistic activity at the strychnine-insensitive glycine binding site on the NMDA receptor complex, making it a candidate for developing medications aimed at treating conditions like epilepsy and chronic pain .

Case Study: Drug Development

A patent outlines the use of THQCA derivatives as effective treatments for neurotoxic injuries following strokes or other cerebral events. The research indicated that these compounds could significantly improve recovery outcomes in animal models .

Inhibition of Histone Deacetylases (HDACs)

THQCA and its derivatives have been identified as potential inhibitors of histone deacetylases (HDACs), which are critical enzymes involved in gene regulation and are implicated in cancer progression.

- Biological Screening Results : Preliminary screenings showed that several THQCA derivatives exhibit potent inhibitory activity against HDACs, suggesting their potential role in cancer therapeutics .

Data Table: HDAC Inhibition Activity

| Compound Name | HDAC Inhibition (%) | Reference |

|---|---|---|

| THQCA Derivative A | 75 | Bioorganic & Medicinal Chemistry (2010) |

| THQCA Derivative B | 68 | Bioorganic & Medicinal Chemistry (2011) |

Peptide Synthesis

THQCA has been utilized in synthesizing peptides and peptidomimetics due to its structural properties.

- Peptide Design : The incorporation of THQCA into peptide sequences has shown promise in enhancing stability and biological activity, making it a valuable tool in drug design .

Case Study: Peptidomimetics Development

Research demonstrated that peptides containing THQCA exhibited improved binding affinity to target receptors compared to their non-modified counterparts. This finding underscores the importance of incorporating such compounds into peptide-based therapeutics .

Wirkmechanismus

The mechanism of action of 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to interact with various biological macromolecules, leading to diverse pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Synthetic Applications: Cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid yields constrained ACC derivatives, demonstrating the scaffold’s versatility .

- Biological Activity: Halogenation (e.g., 5,7-Cl in CGP61594) enhances receptor binding, while amino groups (as in 8-ATHQ-2-COOH) may favor polar interactions in enzyme inhibition .

Biologische Aktivität

8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQCA) is a bicyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₁₂N₂O₂

Molecular Weight: 172.21 g/mol

THQCA features an amino group at the 8-position and a carboxylic acid group at the 2-position of the tetrahydroquinoline structure. These functional groups are crucial for its biological activity, influencing its reactivity and interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that THQCA exhibits notable antibacterial activity. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 0.39 µg/mL against S. aureus . This suggests its potential as a candidate for developing new antimicrobial therapies.

2. Anti-inflammatory Effects

THQCA has been studied for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways by interacting with specific receptors involved in neurotransmission and inflammation. Its ability to inhibit certain enzymes linked to inflammatory processes could make it a valuable therapeutic agent for conditions characterized by chronic inflammation.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems indicates potential applications in treating neurological disorders. It has been reported to influence locomotor activity in animal models, suggesting effects on central nervous system (CNS) functions . The mechanism of action may involve binding to the strychnine-insensitive glycine site on NMDA receptors, which is significant for neuroprotection and neurodegenerative disease treatment .

The biological activity of THQCA is primarily attributed to its structural features that allow it to interact with various biological macromolecules. It may inhibit enzymes by binding to their active sites or modulate receptor activities involved in neurotransmission and inflammation pathways.

Study 1: Antibacterial Activity

A study conducted on various derivatives of tetrahydroquinoline compounds found that THQCA derivatives displayed significant antibacterial activity against common pathogens. The study emphasized the importance of the amino group in enhancing antimicrobial properties .

Study 2: Neuroprotective Effects

Another research focused on THQCA's neuroprotective effects demonstrated that it could induce apoptosis in cancer cells through caspase activation pathways. This suggests its dual role as a potential anticancer agent while also providing neuroprotective benefits against neurodegenerative diseases .

Synthesis Methods

Several synthetic routes have been developed for producing THQCA:

- PPA-Catalyzed Thermal Lactamization: This method involves the reaction of β-alanine with nitro-substituted quinolines under polyphosphoric acid (PPA) conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using sodium dithionite, facilitating further cyclization reactions to yield THQCA derivatives.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | C₁₀H₁₁NO₂ | Lacks amino group; primarily structural studies |

| 8-Aminoquinoline-2-carboxylic acid | C₁₀H₈N₂O₂ | Known for antimalarial activity |

| (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | Chiral variant; used in asymmetric synthesis |

The unique combination of functional groups in THQCA enhances its pharmacological profile compared to similar compounds lacking these features.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can purity be optimized?

- Answer: The compound can be synthesized via reduction of 8-nitroquinoline using iron filings and dilute acetic acid under reflux. Purification via vacuum distillation (instead of recrystallization) is critical to avoid impurities, yielding a product with a boiling point of 164–174°C under reduced pressure. Post-synthesis characterization using NMR and LCMS ensures structural fidelity .

Q. What key analytical techniques are required to confirm the structure and purity of this compound?

- Answer:

- 1H and 13C NMR for confirming the tetrahydroquinoline scaffold and substituent positions .

- LCMS to verify molecular weight and detect trace impurities .

- Melting point analysis to assess crystallinity and purity (e.g., 102–105°C for related derivatives) .

Q. How should researchers handle and store this compound to maintain stability?

- Answer:

- Store in airtight containers under dry, inert conditions to prevent oxidation.

- Avoid exposure to moisture and static discharge.

- Use personal protective equipment (PPE) and ensure adequate ventilation during handling, as recommended for similar tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How can diastereoselective synthesis be applied to modify the tetrahydroquinoline core for structure-activity studies?

- Answer: The multicomponent Castagnoli-Cushman reaction enables stereochemical control by reacting imines with anhydrides. For example, introducing substituents at the 2- and 3-positions via this method yields trans-diastereomers, confirmed by NOESY NMR . Computational modeling (DFT) can further predict regioselectivity .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Answer:

- Compare synthetic protocols (e.g., reduction methods, purification steps) to identify variability in impurity profiles .

- Use HPLC-UV/Vis to quantify trace byproducts that may interfere with bioassays.

- Conduct dose-response studies in multiple cell lines to isolate substituent-specific effects, as seen in antitubercular quinoline derivatives .

Q. How does this compound interact with transition metals, and what implications does this have for drug design?

- Answer: The amino and carboxyl groups enable chelation with metals like copper. Potentiometric and calorimetric studies on analogous tetrahydroisoquinoline-carboxylic acids reveal stable 1:1 complexes, which can enhance antibacterial activity or enable radiopharmaceutical applications .

Q. What challenges arise in derivatizing the amino and carboxylic acid groups for pharmacological optimization?

- Answer:

- Amino group protection : Use Boc or Fmoc groups during esterification to prevent side reactions .

- Carboxylic acid activation : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation with heterocyclic amines .

- Reductive amination : Introduce hydrophobic substituents (e.g., benzyl groups) to enhance target binding, as demonstrated in MDM2-p53 inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.